![molecular formula C15H13N3O B1348634 N-(1H-Benzoimidazol-2-ylmethyl)-benzamide CAS No. 5805-60-7](/img/structure/B1348634.png)
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide
Overview
Description
21HBMBA is a white crystalline compound, also known by various other names such as azaindole , 3-azindole , benzoglyoxaline , 1,3-diazaindene , and 3-benzodiazole . Its chemical structure consists of a benzimidazole moiety linked to a benzamide group.
2.
Synthesis Analysis
The synthesis of 21HBMBA involves the condensation of a benzimidazole derivative with a benzoyl chloride or benzoyl bromide. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
3.
Molecular Structure Analysis
The optimized geometrical structure of 21HBMBA has been investigated theoretically using the B3LYP/6-311++G(d,p) basis set. The compound’s electronic and vibrational features have been studied. Vibrational assignments, Potential Energy Distribution (PED), and FT-IR/FT Raman data provide insights into its structural properties .
Scientific Research Applications
Catalyst in Methoxycarbonylation of Olefins
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide can be used to synthesize palladium complexes that act as catalysts in the methoxycarbonylation of olefins . Methoxycarbonylation is a process that involves the reaction of olefins with carbon monoxide and an alcohol to produce esters. This process is significant in the production of fine chemicals and pharmaceutical products .
Synthesis of Palladium Complexes
This compound can be used in the synthesis of palladium complexes . These complexes have been studied for their potential applications in various chemical reactions, including the methoxycarbonylation of olefins .
Ligand for Palladium-Based Catalysts
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide can act as a ligand for palladium-based catalysts . These catalysts are used in a variety of chemical reactions, including the methoxycarbonylation of olefins .
Production of Fine Chemicals and Pharmaceutical Products
The palladium complexes synthesized using N-(1H-Benzoimidazol-2-ylmethyl)-benzamide can be used in the production of fine chemicals and pharmaceutical products . This is achieved through various chemical reactions, including the methoxycarbonylation of olefins .
Role in Suzuki Cross-Coupling Reactions
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide is involved in Suzuki cross-coupling with N-methyliminodiacetic acid (MIDA) boronates . The Suzuki cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds .
Chelating Agent for Various Metals
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide acts as a reagent utilized for protecting boronic acids and as a chelating agent for various metals . Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many industrial processes .
Mechanism of Action
Target of Action
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide, a derivative of benzimidazole, has been found to have potent anticancer activity Benzimidazole derivatives are known to interact with various targets, contributing to their anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives are known to exhibit diverse mechanisms of action in cancer therapy . The correlation between the various mechanisms of action of benzimidazoles and the substitution pattern around the nucleus has been noted .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, contributing to their diverse anticancer activities .
Result of Action
Benzimidazole derivatives have been found to exhibit potent antimicrobial activity .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWNQUPBLICPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350769 | |
Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide | |
CAS RN |
5805-60-7 | |
Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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